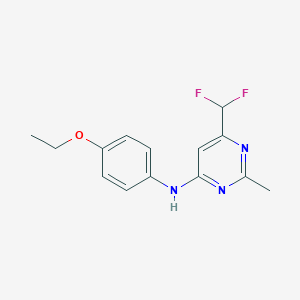
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine (DFMEPM) is an organic compound that is used in various scientific research applications. It is a fluorinated pyrimidinamine derivative and has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial activities. DFMEPM has also been used in the synthesis of various other compounds and can be used as a starting material for drug discovery and development.
Scientific Research Applications
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine has been used in a variety of scientific research applications, including the study of its anti-tumor and anti-inflammatory activities. It has also been used as a starting material in the synthesis of various other compounds, such as 6-fluoro-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine (FMEPM). This compound has also been used in the study of its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine is not yet fully understood. However, it is believed to act by binding to the active site of certain enzymes and inhibiting their activity. This inhibition is thought to be responsible for its anti-tumor and anti-inflammatory activities. Additionally, this compound has been found to interact with certain cell membrane receptors, which may be responsible for its anti-bacterial activity.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which may be responsible for its anti-tumor and anti-inflammatory activities. Additionally, it has been found to interact with certain cell membrane receptors, which may be responsible for its anti-bacterial activity. Furthermore, this compound has been found to possess anti-oxidant and anti-apoptotic activities, as well as the ability to modulate the expression of certain genes.
Advantages and Limitations for Lab Experiments
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine has several advantages and limitations when used in laboratory experiments. One of its main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds. However, its mechanism of action is not yet fully understood and it may have toxic effects on certain cell types.
Future Directions
There are a number of potential future directions for the use of 6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine in scientific research. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted into its use as a starting material for the synthesis of other compounds and its potential toxic effects on certain cell types. Finally, further research could be conducted into its potential use in the treatment of various diseases, such as cancer and inflammation.
Synthesis Methods
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine can be synthesized using a number of methods, including the reaction of 4-ethoxyphenyl-2-methylpyrimidine with difluoromethylmagnesium bromide. This reaction is conducted in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction is carried out at room temperature and the resulting compound is isolated by column chromatography.
Properties
IUPAC Name |
6-(difluoromethyl)-N-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-3-20-11-6-4-10(5-7-11)19-13-8-12(14(15)16)17-9(2)18-13/h4-8,14H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMBIUNNQWKSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

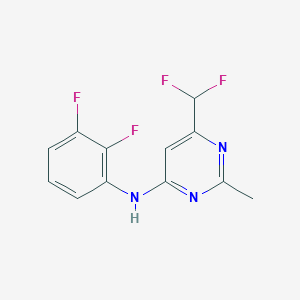
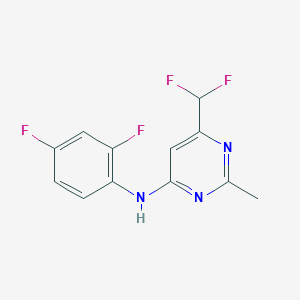
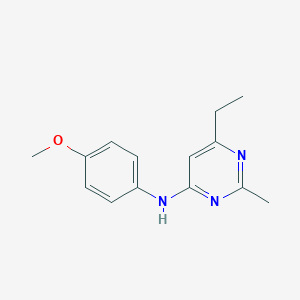
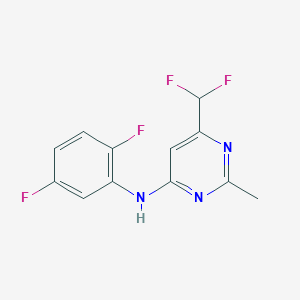
![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457476.png)
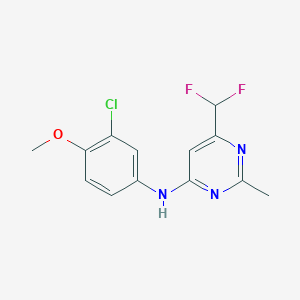
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457492.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457494.png)
![2-cyclopropyl-4-{4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B6457512.png)
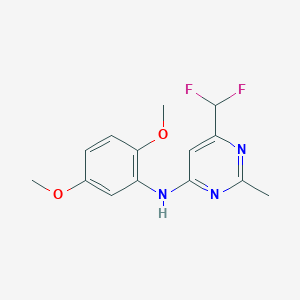

![6-(difluoromethyl)-2-methyl-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457524.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457556.png)
